

NVS-PAK1-1 negative control compound NVS-PAK1-C

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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NVS-PAK1-1 & NVS-PAK1-C: Technical Overview

This section provides core information about the compounds in a question-and-answer format.

- **What is NVS-PAK1-1?** NVS-PAK1-1 is a potent, selective, and **allosteric inhibitor** of p21-activated kinase 1 (PAK1). It binds to a unique pocket underneath the C α -helix in the PAK1 kinase domain, stabilizing a DFG-out conformation. This mechanism provides exceptional selectivity compared to typical ATP-competitive inhibitors [1]. Its primary use is to selectively probe PAK1-dependent biology in cellular models [2].
- **What is the role of NVS-PAK1-C?** NVS-PAK1-C is the designated **negative control compound** for NVS-PAK1-1. It is a structurally related analog that is chemically modified to be **biologically inactive** against PAK1. It is essential for confirming that the observed phenotypic effects in your experiments are due to specific PAK1 inhibition and not off-target effects of the chemical scaffold [2] [3].
- **What is the selectivity profile of NVS-PAK1-1?** NVS-PAK1-1 is highly selective. In a kinome scan against 442 kinases, it showed exquisite selectivity. Critically, it is about **54-fold more selective for PAK1 over its closest homolog, PAK2** (IC₅₀ for PAK1 is 5 nM, versus 270 nM for PAK2) [2] [1]. This selectivity is crucial due to the essential nature of PAK2 for cardiovascular function [1].

- **In what solvent should I prepare stock solutions?** Both compounds are soluble in **DMSO**. A typical stock concentration is 100 mM [3] [4]. The solubility in water is negligible [4].

Quantitative Data & Chemical Properties

For easy comparison, all key quantitative data for both compounds are summarized in the table below.

Property	NVS-PAK1-1 (Active Inhibitor)	NVS-PAK1-C (Inactive Control)
Molecular Weight	479.93 g/mol [4]	465.9 g/mol [3]
Molecular Formula	C ₂₃ H ₂₅ ClF ₃ N ₅ O [4]	C ₂₂ H ₂₃ ClF ₃ N ₅ O [3]
CAS Number	1783816-74-9 [4]	2250019-95-3 [3]
Purity	>99% [4]	>98% [3]
Potency (IC ₅₀)	5 nM (vs. dephosphorylated PAK1) [2] [4]	>100-fold less active than NVS-PAK1-1 [2] [3]
Recommended Cellular Concentration	0.25 μM (PAK1 inhibition) or 2.5 μM (PAK1/2 inhibition) [2]	Use at a concentration equivalent to NVS-PAK1-1 [2]

Experimental Protocols & Troubleshooting

Standard Cellular Inhibition Protocol

This protocol outlines how to use **NVS-PAK1-1** to inhibit PAK1 in cell cultures, using the Su86.86 cell line as an example [2].

- **Preparation of Working Solution:**
 - Gently thaw your DMSO stock solution (e.g., 100 mM) at room temperature.

- Dilute the stock in pre-warmed cell culture medium to create a 1000X working solution. For a final concentration of 0.25 μM , prepare a 250 μM working solution.
- Vortex the solution briefly to ensure it is well-mixed.

- **Cell Treatment:**

- Culture your cells according to standard methods.
- Add 1 μL of the 1000X working solution for every 1 mL of cell culture medium. This results in a 1:1000 dilution, giving the final desired concentration (e.g., 0.25 μM **NVS-PAK1-1**).
- **Critical Control:** Treat control cells with an equal volume of the NVS-PAK1-C working solution, prepared at the same concentration as the **NVS-PAK1-1** working solution.
- Include a vehicle control (DMSO only) at the same dilution (e.g., 0.1% DMSO).

- **Incubation and Analysis:**

- Incubate cells for the desired time (e.g., 2-4 hours).
- Assess inhibition efficiency by analyzing the reduction in phosphorylation of direct PAK1 targets (e.g., PAK1 autophosphorylation at S144) or downstream effectors (e.g., MEK phosphorylation at S289) via western blot [2].

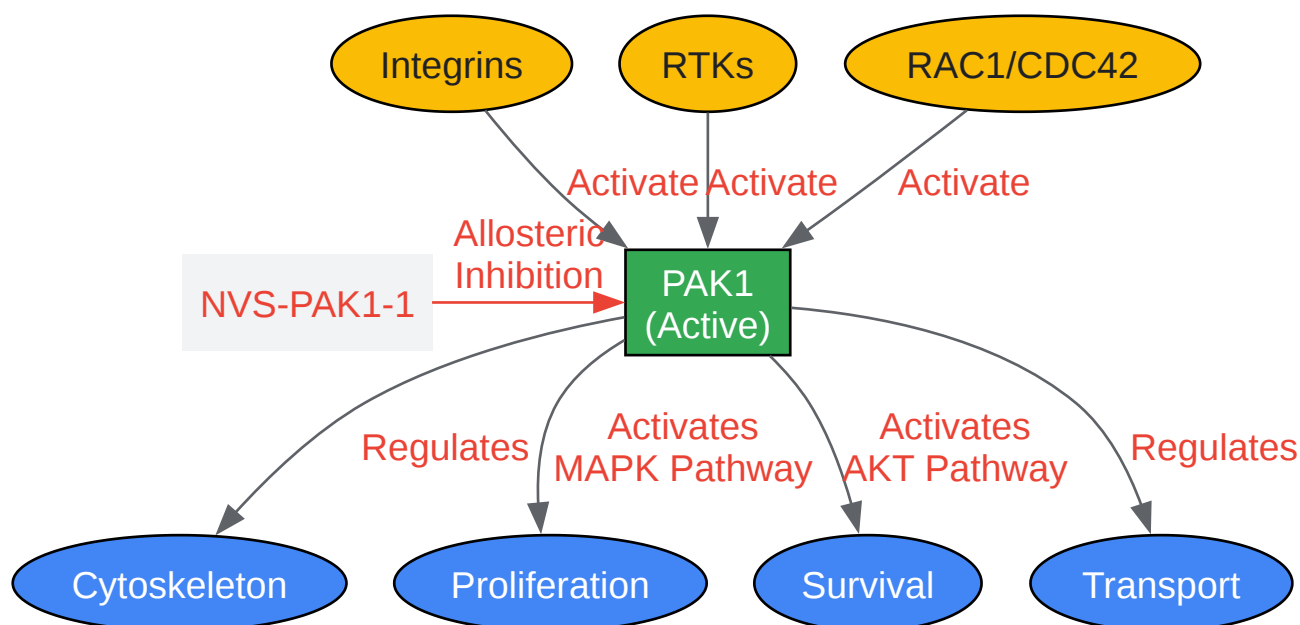
Common Issues & Solutions

Problem	Possible Cause	Solution
No observed inhibitory effect	Low compound concentration; Short treatment time; Inactive compound.	Verify stock solution concentration and preparation date. Extend treatment time. Confirm activity in a positive control cell line (e.g., Su86.86).
High cytotoxicity in all conditions (including control)	DMSO toxicity.	Ensure the final DMSO concentration does not exceed 0.1%. Use the negative control compound (NVS-PAK1-C) to distinguish specific PAK1 effects from general toxicity.
Precipitate formed in media	Poor solubility upon aqueous dilution.	Prepare a fresh DMSO stock. When diluting in media, add the DMSO dropwise while vortexing the media gently.

Problem	Possible Cause	Solution
Inconsistent results between experiments	Degradation of stock solution; Inconsistent cell seeding.	Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Standardize cell culture protocols.

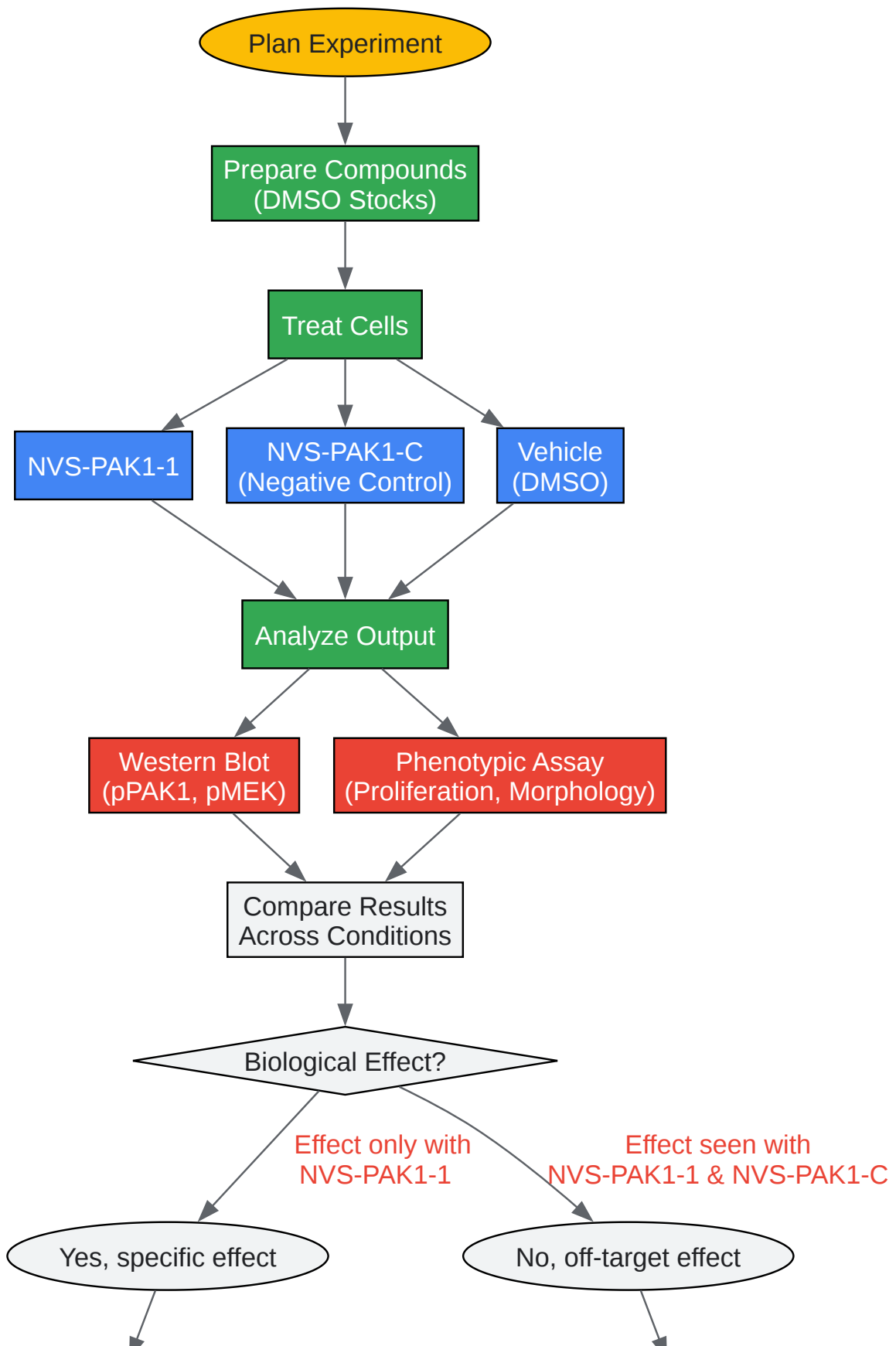
PAK1 Signaling and Experimental Workflow

The following diagrams illustrate the role of PAK1 in cellular signaling and a generalized workflow for using these compounds in an experiment.



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*PAK1 integrates signals from various upstream activators like integrins and GTPases to regulate key cellular processes. **NVS-PAK1-1** acts as an allosteric inhibitor to block these functions.*



Conclusion: PAK1-dependent

Conclusion: Scaffold-related artifact

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*A logical workflow for using **NVS-PAK1-1** and its negative control to design, execute, and interpret a PAK1 inhibition experiment.*

Key Considerations for Researchers

- **Beyond Inhibition:** Recent research has developed **BJ-05-039**, a proteolysis-targeting chimera (PROTAC) based on **NVS-PAK1-1**. This degrader not only inhibits PAK1 kinase activity but also eliminates its scaffolding functions, often resulting in more potent anti-proliferative effects in PAK1-dependent cell lines [1].
- **Validating Your Experiment:** The most critical step for a successful experiment is the inclusion of the correct controls. Always run your assays in parallel with **NVS-PAK1-1**, **NVS-PAK1-C**, and **vehicle (DMSO)**. A true, on-target PAK1 effect is only confirmed when a phenotype is observed with **NVS-PAK1-1** but **not** with NVS-PAK1-C or vehicle alone.

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